molecular formula C12H17N3OS B4570787 2-(4-isopropylbenzoyl)-N-methylhydrazinecarbothioamide

2-(4-isopropylbenzoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B4570787
M. Wt: 251.35 g/mol
InChI Key: HLKYOZAZHVAXPY-UHFFFAOYSA-N
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Description

2-(4-isopropylbenzoyl)-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H17N3OS and its molecular weight is 251.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.10923335 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The reaction of N-substituted hydrazinecarbothioamides, which include compounds similar to 2-(4-isopropylbenzoyl)-N-methylhydrazinecarbothioamide, with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate has led to the formation of various heterocyclic rings. These reactions have afforded compounds such as 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide, among others. The products have been characterized using infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), elemental analyses, and single-crystal X-ray diffraction analysis (Aly et al., 2018).

Iodine-Mediated Novel Pyrazole Derivatives

The iodine-mediated synthesis involving N,2-diarylhydrazinecarbothioamide has yielded novel pyrazole derivatives. In this context, iodine served as a versatile desulfurizing agent, efficiently promoting the cyclization reaction to produce 5-amino-1-aryl-3-(arylamino)-1H-pyrazole-4-carbonitriles. This method represents a strategic approach to synthesizing novel heterocyclic compounds with potential biological activities (Mahdavi et al., 2016).

Antimicrobial Activity of Novel Thiazoles and Triazoles

Research has demonstrated the synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from precursors like 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide and their subsequent testing for antibacterial and antifungal activities. Such studies highlight the potential of compounds derived from hydrazinecarbothioamides in developing new antimicrobial agents (Dengale et al., 2019).

Cytotoxicity Evaluation for Cancer Treatment

Compounds synthesized from reactions involving hydrazinecarbothioamides, such as certain thiadiazoles and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones, have been evaluated for their cytotoxicity against human cancer cell lines. This research suggests the potential of these compounds in cancer therapy, highlighting the importance of such chemical structures in medicinal chemistry (Gomha et al., 2015).

Properties

IUPAC Name

1-methyl-3-[(4-propan-2-ylbenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-8(2)9-4-6-10(7-5-9)11(16)14-15-12(17)13-3/h4-8H,1-3H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKYOZAZHVAXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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